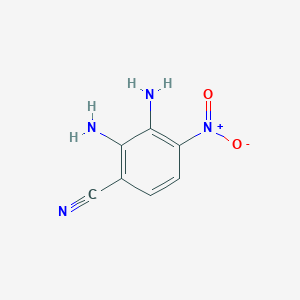

2,3-Diamino-4-nitrobenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

211096-54-7 |

|---|---|

Molecular Formula |

C7H6N4O2 |

Molecular Weight |

178.15 g/mol |

IUPAC Name |

2,3-diamino-4-nitrobenzonitrile |

InChI |

InChI=1S/C7H6N4O2/c8-3-4-1-2-5(11(12)13)7(10)6(4)9/h1-2H,9-10H2 |

InChI Key |

SIPGPNCYXRIXFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)N)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 2,3 Diamino 4 Nitrobenzonitrile and Its Precursors

Strategic Approaches to Introduce Multiple Functional Groups on the Benzonitrile (B105546) Core

The synthesis of polysubstituted benzonitriles like 2,3-diamino-4-nitrobenzonitrile often involves a multi-step process where functional groups are introduced sequentially. The order of these introductions is critical to ensure the desired regiochemistry.

Regioselective Nitration of Aminobenzonitriles

The direct nitration of aminobenzonitriles can be a challenging yet direct route to nitro-substituted aminobenzonitriles. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. The cyano group, in contrast, is a deactivating group and a meta-director. When both are present, their combined influence governs the position of nitration.

For instance, the synthesis of 4-amino-3-nitrobenzonitrile (B23877) can be achieved through the nitration of 4-aminobenzonitrile. To prevent oxidation of the amino group and to control the regioselectivity, the amino group is often first protected as an acetamide. The nitration of 4-acetamidobenzonitrile with potassium nitrate in concentrated sulfuric acid directs the nitro group to the position ortho to the activating amino group and meta to the deactivating cyano group. Subsequent hydrolysis of the acetamide group yields 4-amino-3-nitrobenzonitrile.

Table 1: Synthesis of 4-amino-3-nitrobenzonitrile via Regioselective Nitration

| Step | Starting Material | Reagents | Key Transformation | Product |

| 1 | 4-Aminobenzonitrile | Acetic Anhydride | Protection of the amino group | 4-Acetamidobenzonitrile |

| 2 | 4-Acetamidobenzonitrile | Potassium Nitrate, Sulfuric Acid | Nitration | 4-Acetamido-3-nitrobenzonitrile |

| 3 | 4-Acetamido-3-nitrobenzonitrile | Hydrochloric Acid | Deprotection | 4-Amino-3-nitrobenzonitrile |

This table illustrates a common strategy for regioselective nitration by employing a protecting group.

Amination Strategies for Nitrobenzonitriles

Introducing amino groups onto a pre-existing nitrobenzonitrile core is another key strategy. This can be achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, that is activated by the electron-withdrawing nitro and cyano groups.

For example, the synthesis of 2-fluoro-4-nitrobenzonitrile can be accomplished from 3,4-difluoronitrobenzene. The fluorine atom para to the nitro group is more activated towards nucleophilic substitution. Treatment with ammonia (B1221849) can selectively displace this fluorine to yield 2-fluoro-4-nitroaniline. The resulting aniline can then be converted to the nitrile via a Sandmeyer reaction.

Recent advancements have also explored transition-metal-free amination strategies. These methods can involve the generation of nitrogen radicals that can then undergo cross-coupling with nitroarenes.

Reductive Transformations of Polynitro Aromatic Precursors

A powerful strategy for the synthesis of diamino-nitro compounds involves the selective reduction of polynitro precursors. The challenge lies in reducing one or more nitro groups to amino groups while leaving other nitro groups intact. The choice of reducing agent and reaction conditions is crucial for achieving this selectivity.

A plausible and efficient pathway to this compound begins with the partial reduction of 2,4-dinitroaniline. Using a mild reducing agent such as ammonium (B1175870) sulfide or sodium hydrosulfide, the nitro group at the 2-position can be selectively reduced to an amino group, yielding 1,2-diamino-4-nitrobenzene. This selectivity is possible due to the different electronic environments of the two nitro groups.

The resulting 1,2-diamino-4-nitrobenzene can then be converted to the target compound through the introduction of a cyano group. This is typically achieved via a Sandmeyer reaction, where one of the amino groups is diazotized and subsequently displaced by a cyanide nucleophile. The amino group at the 2-position is generally more sterically hindered, which can influence the regioselectivity of the diazotization reaction.

Table 2: Plausible Synthetic Route via Reductive Transformation

| Step | Starting Material | Reagents | Key Transformation | Intermediate/Product |

| 1 | 2,4-Dinitroaniline | Ammonium Sulfide or Sodium Hydrosulfide | Partial reduction of one nitro group | 1,2-Diamino-4-nitrobenzene |

| 2 | 1,2-Diamino-4-nitrobenzene | Sodium Nitrite, Hydrochloric Acid | Diazotization of an amino group | 4-Nitro-1,2-phenylenediazonium salt |

| 3 | 4-Nitro-1,2-phenylenediazonium salt | Copper(I) Cyanide | Sandmeyer cyanation | This compound |

This table outlines a strategic synthetic pathway involving selective reduction followed by a classic cyanation reaction.

Catalytic Systems in the Synthesis of Diamino-nitrobenzonitriles

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for the formation of carbon-nitrogen and carbon-carbon bonds.

Palladium-Catalyzed Reductions and Aminations

Palladium-based catalysts are widely used for a variety of transformations, including reductions and aminations. While specific applications of palladium catalysis for the direct synthesis of this compound are not extensively documented, related transformations are well-established.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. In principle, a suitably substituted halo-nitrobenzonitrile could be aminated using a palladium catalyst to introduce an amino group. For instance, a hypothetical 2-chloro-3-amino-4-nitrobenzonitrile could potentially be further aminated at the 2-position, although the electronic and steric factors would need to be favorable.

Palladium catalysts are also effective for hydrogenation reactions. A palladium-on-carbon (Pd/C) catalyst could be employed for the reduction of nitro groups. However, achieving selective reduction of one nitro group in the presence of others and a nitrile group can be challenging and would require careful optimization of reaction conditions.

Other Transition Metal-Mediated Transformations

Copper salts are the classic catalysts for the Sandmeyer reaction, which is a key step in one of the most plausible syntheses of this compound. wikipedia.orgresearchgate.netnih.gov Copper(I) salts, such as copper(I) cyanide, are used to facilitate the displacement of the diazonium group with a cyanide nucleophile. wikipedia.org The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Iron and zinc have also been used as reducing agents in acidic media for the reduction of nitroarenes to anilines. For example, the reduction of 2-nitrobenzonitrile to 2-aminobenzonitrile can be achieved using zinc dust in a hydrochloric acid medium. Such methods could be applied to the reduction of dinitrobenzonitrile precursors, although controlling the selectivity would be a primary concern.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. Key considerations include the use of less hazardous solvents, milder reaction conditions, and the maximization of atom economy to minimize waste.

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to environmental pollution. Green chemistry encourages the use of alternative, more environmentally friendly solvents or, ideally, the elimination of solvents altogether.

Solvent-Free Approaches:

Solvent-free or solid-state reactions offer significant environmental benefits by eliminating solvent-related waste and simplifying product purification. For instance, the synthesis of various aminonitriles has been successfully achieved under solvent-free conditions, often with high yields and reduced reaction times. One environmentally friendly, one-step procedure for synthesizing α-aminonitriles involves the reaction of aldehydes with trimethylsilyl cyanide in the absence of a solvent, yielding the product in nearly quantitative amounts within minutes. organic-chemistry.org This approach aligns well with green chemistry principles by avoiding hazardous reagents and extensive purification steps. organic-chemistry.org While a direct solvent-free synthesis for this compound is not prominently documented, analogous solvent-free methodologies for related compounds suggest its potential feasibility.

Mild Reaction Conditions:

Employing mild reaction conditions, such as lower temperatures and pressures, contributes to a safer and more energy-efficient process. For example, the synthesis of novel 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives has been achieved under simple and mild reaction conditions. rsc.org Catalytic approaches are instrumental in achieving milder conditions. For instance, the amination of aryl halides, a potential step in the synthesis of precursors for this compound, can be performed under milder conditions using metal-based catalysts. researchgate.net

A proposed synthetic pathway to this compound could start from 2-chloro-3,4-dinitrobenzonitrile. This precursor could undergo a nucleophilic aromatic substitution with ammonia to introduce the first amino group, followed by a selective reduction of one of the nitro groups. The use of a catalyst in the amination step could allow for milder reaction conditions compared to traditional high-temperature and high-pressure methods.

| Method | Reactant | Reagent | Solvent | Temperature (°C) | Pressure | Yield (%) | Green Chemistry Aspect |

| Traditional | 4-Nitrochlorobenzene | Aqueous Ammonia | None | 170 | High | 97.7 | High temperature and pressure |

| Catalytic | 4-Nitrochlorobenzene | Aqueous Ammonia | None | 200 | Not specified | 97 | Use of CuI catalyst |

| Solvent-Free | Aldehydes | Trimethylsilyl cyanide | None | Room Temperature | Atmospheric | ~100 | Avoids solvent use |

This table presents data from analogous reactions to illustrate the potential for applying milder and solvent-free conditions in the synthesis of precursors for this compound.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, thus minimizing waste.

Maximizing Atom Economy:

Catalytic reactions are often superior to stoichiometric ones in terms of atom economy. For example, the catalytic hydrogenation of nitro compounds to amines is a highly atom-economical process, with water being the only byproduct. This contrasts sharply with traditional reduction methods that use stoichiometric metal reagents, generating large amounts of metal waste.

In a potential synthesis of this compound, the reduction of a dinitro precursor would be a critical step. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or nickel would offer a high atom economy. The selective reduction of one nitro group in the presence of another can be challenging but is achievable with careful selection of catalysts and reaction conditions.

Waste Minimization Strategies:

Beyond maximizing atom economy, waste minimization involves several strategies, including the use of recyclable catalysts, the avoidance of protecting groups, and the design of one-pot reactions. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a key strategy for waste reduction.

For the synthesis of precursors, such as the amination of a chloro-dintrobenzonitrile, catalyst-free methods using aqueous ammonia represent a green and atom-economical approach. researchgate.net Furthermore, the development of continuous flow reactors for such reactions can enhance safety and efficiency while minimizing waste. researchgate.net

| Reduction Method | Reactant | Reducing Agent | Byproducts | Theoretical Atom Economy (%) |

| Catalytic Hydrogenation | Nitrobenzene | H₂ (with catalyst) | H₂O | 85.3 |

| Stoichiometric (e.g., Sn/HCl) | Nitrobenzene | Sn, HCl | SnCl₂, H₂O | Significantly lower |

This table provides a comparative analysis of the atom economy for different reduction methods, highlighting the advantage of catalytic approaches in line with green chemistry principles.

By carefully selecting synthetic routes that incorporate solvent-free or mild conditions and prioritize high atom economy, the synthesis of this compound and its precursors can be aligned with the principles of green chemistry, leading to more sustainable and environmentally responsible chemical manufacturing.

Chemical Reactivity and Mechanistic Investigations of 2,3 Diamino 4 Nitrobenzonitrile

Reactivity of the Amino Functionalities

The two amino groups on the aromatic ring are primary sites for a variety of chemical reactions. Their nucleophilic character, positioned ortho to one another, is the basis for their utility in constructing fused heterocyclic systems.

Acylation and Amidation Reactions

The amino groups of 2,3-Diamino-4-nitrobenzonitrile are expected to behave as typical aromatic amines in acylation and amidation reactions. As nucleophiles, they can react with acylating agents like acyl chlorides and acid anhydrides to form the corresponding mono- or di-acylated products. The reaction proceeds through a nucleophilic acyl substitution mechanism. While specific studies detailing the acylation of this compound are not prevalent in the reviewed literature, the reactivity of o-phenylenediamine (B120857) derivatives is well-established, suggesting that similar transformations are feasible. The relative reactivity of the two amino groups would be influenced by the electronic effects of the para-nitro and meta-cyano groups.

Condensation Reactions Leading to Heterocyclic Systems

The ortho-diamine arrangement is a classic precursor for the synthesis of important heterocyclic scaffolds, primarily benzimidazoles and quinoxalines.

Benzimidazoles: Condensation of o-phenylenediamines with aldehydes or carboxylic acids is a fundamental method for synthesizing benzimidazoles. encyclopedia.pubinstras.com When reacted with an aldehyde, this compound would first form a mono-imine intermediate, which then undergoes intramolecular cyclization and subsequent aromatization (often via oxidation or elimination) to yield a 2-substituted benzimidazole (B57391). beilstein-journals.org The reaction with carboxylic acids, often requiring heat or a catalyst, proceeds similarly to form the benzimidazole core. nih.gov

Quinoxalines: The reaction of o-phenylenediamines with 1,2-dicarbonyl compounds (such as glyoxal (B1671930), α-keto acids, or benzil) is a direct and efficient route to quinoxaline (B1680401) derivatives. nih.govsapub.org This reaction involves a double condensation, where each amino group reacts with one of the carbonyl groups to form a stable, fused pyrazine (B50134) ring. The reaction of this compound with various 1,2-dicarbonyls would predictably lead to a range of substituted quinoxaline-5-carbonitriles. mdpi.comresearchgate.net

| Reactant | Expected Heterocyclic Core | Resulting Product Name |

|---|---|---|

| Benzaldehyde | Benzimidazole | 4-Nitro-2-phenyl-1H-benzo[d]imidazole-7-carbonitrile |

| Formic Acid | Benzimidazole | 4-Nitro-1H-benzo[d]imidazole-7-carbonitrile |

| Benzil (1,2-Diphenylethane-1,2-dione) | Quinoxaline | 5-Nitro-2,3-diphenylquinoxaline-8-carbonitrile |

| Glyoxal | Quinoxaline | 5-Nitroquinoxaline-8-carbonitrile |

Oxidative Transformations

The oxidation of o-phenylenediamine derivatives is a known pathway to form phenazine (B1670421) structures. rsc.org The catalytic or chemical oxidation of o-phenylenediamine (OPD) itself famously yields 2,3-diaminophenazine (DAP) through an oxidative dimerization process. acs.orgnih.govmdpi.com It is therefore anticipated that the oxidation of this compound would proceed through a similar mechanism. The reaction likely involves the formation of radical cations that couple and subsequently aromatize to form the thermodynamically stable phenazine ring system. This would result in the formation of a symmetrically substituted dinitro-dicyano-diaminophenazine derivative. In some cases, oxidative conditions can also lead to polymerization. researchgate.net

Transformations of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the molecule's reactivity and can itself be the target of chemical transformation.

Selective Reduction to Additional Amino Groups

The selective reduction of an aromatic nitro group to an amine is a crucial transformation in organic synthesis. This conversion can be achieved while preserving other reducible functional groups, such as the nitrile in this compound. A variety of reagents have been developed for this purpose, offering high yields and selectivity under mild conditions. nih.govresearchgate.net The resulting product, 2,3,4-triaminobenzonitrile, is a valuable intermediate for synthesizing other complex molecules. Common methods avoid harsh conditions or expensive catalysts that might affect the nitrile group. rsc.org

| Reagent System | Key Advantages | Reference |

|---|---|---|

| Hydrazine Glyoxylate with Zinc or Magnesium Powder | Rapid, high yield, avoids strong acids and expensive catalysts. | rsc.org |

| Hydrazine Hydrate with Zinc Dust | Effective for selective reduction in the presence of various functional groups including nitriles. | nih.gov |

| Sodium Borohydride (B1222165) (NaBH₄) / Ni(PPh₃)₄ | Utilizes a mild borohydride reducing agent activated by a nickel complex. | mdpi.com |

| Catalytic Hydrogenation (e.g., H₂, Pt) | A classic method, though selectivity can sometimes be a challenge without careful catalyst choice. | researchgate.net |

Nucleophilic Aromatic Substitution Involving the Nitro Moiety

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. nih.gov It strongly withdraws electron density from the aromatic ring, making the carbon atom to which it is attached (the ipso-carbon) electrophilic and susceptible to attack by a nucleophile. encyclopedia.pub For a substitution to occur, a good leaving group must be present, and the nitro group itself can serve this function, particularly when the aromatic ring is sufficiently activated by other electron-withdrawing groups and a stable intermediate (a Meisenheimer complex) can be formed. acs.orgnih.gov

In this compound, the nitro group is positioned para to one amino group and meta to the other and the cyano group. The strong electron-withdrawing nature of both the nitro and cyano groups enhances the electrophilicity of the ring. A potent nucleophile could potentially attack the carbon bearing the nitro group, leading to its displacement. The reaction rate and regioselectivity would be influenced by the specific nucleophile and reaction conditions.

Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond in the nitrile group is a key site for chemical reactions. ebsco.com It is polarized, with an electrophilic carbon atom, making it susceptible to nucleophilic attack. libretexts.orglibretexts.org This reactivity allows the nitrile to be converted into a wide array of other functional groups. researchgate.net

The nitrile functionality is a versatile precursor for various nitrogen-containing groups. researchgate.net A significant transformation is the reduction of the nitrile to a primary amine (-CH₂-NH₂). This is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). ebsco.comlibretexts.org The reaction proceeds through nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion which is further reduced. libretexts.org

Another important conversion is the formation of amidoximes. This reaction typically involves the addition of hydroxylamine (B1172632) to the nitrile group. The resulting amidoximes are valuable intermediates in the synthesis of various heterocyclic compounds, such as oxadiazoles.

The nitrile group can also react with organometallic reagents, such as Grignard or organolithium reagents, to yield ketones after hydrolysis of the intermediate imine. chemistrysteps.com This provides a method for carbon-carbon bond formation at the nitrile carbon.

Table 1: Potential Conversions of the Nitrile Group

| Reagent(s) | Resulting Functional Group | Reaction Type |

|---|---|---|

| LiAlH₄, followed by H₂O | Primary Amine (-CH₂NH₂) | Reduction |

| H₂O, H⁺ or OH⁻ (heat) | Carboxylic Acid (-COOH) | Hydrolysis |

| R-MgBr, then H₃O⁺ | Ketone (-C(=O)R) | Nucleophilic Addition |

The nitrile group can participate in cycloaddition reactions, particularly [3+2] cycloadditions, to form five-membered heterocyclic rings. researchgate.net These reactions are powerful tools for constructing complex molecular architectures. For instance, nitriles can react with azides to form tetrazoles, a class of compounds with significant applications in medicinal chemistry.

While specific cycloaddition reactions for this compound are not extensively documented, analogies can be drawn from related systems. Dearomative [3+2] 1,3-dipolar cycloaddition reactions of nitro-substituted aromatic compounds, such as nitrobenzothiophenes, with in situ-generated azomethine ylides have been shown to produce functionalized fused tricyclic systems in high yields. nih.govrsc.org This suggests that this compound could potentially undergo similar dearomative cycloadditions, leading to novel polycyclic heterocyclic frameworks. Furthermore, the nitrile group is a key component in multicomponent reactions (MCRs) that yield complex heterocyclic structures like chromeno[2,3-b]pyridines. semanticscholar.org

The hydrolysis of the nitrile group is a fundamental transformation that typically proceeds in two stages, first yielding an amide and subsequently a carboxylic acid. ebsco.comchemistrysteps.com The reaction can be catalyzed by either acid or base.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom. libretexts.orgchemistrysteps.com A water molecule then acts as a nucleophile, attacking the carbon. After a series of proton transfers, an intermediate imidic acid is formed, which tautomerizes to the more stable amide. chemistrysteps.com With continued heating in strong acid, the amide is further hydrolyzed to the corresponding carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). ebsco.com

In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form the imidic acid, which then rearranges to the amide. chemistrysteps.com Subsequent hydrolysis of the amide under basic conditions yields a carboxylate salt.

Interplay Between Functional Groups and Reaction Selectivity

The presence of multiple reactive sites on this compound makes reaction selectivity a critical consideration in its synthetic applications.

Chemoselectivity refers to the preferential reaction of one functional group over others. In this compound, a reagent could potentially react with the nitrile group, one or both of the amino groups, or the nitro group. For example, during the reduction of the nitrile group with a reagent like LiAlH₄, the nitro group is also susceptible to reduction. Therefore, achieving chemoselective reduction of the nitrile without affecting the nitro group would require milder, more specific reducing agents.

The multiple functional groups in this compound make it an ideal substrate for tandem or cascade reactions, where multiple bonds are formed in a single operation without isolating intermediates. nih.gov Such processes are highly efficient and atom-economical. semanticscholar.org

For instance, a reaction sequence could be initiated at the nitrile group, with the resulting intermediate then undergoing an intramolecular cyclization involving one of the adjacent amino groups. This could lead to the formation of fused heterocyclic systems, such as quinoxalines or other nitrogen-containing heterocycles. Cascade reactions of ortho-substituted benzonitriles are known to produce complex structures like isoindolin-1-ones under mild conditions. nih.gov Similarly, multicomponent reactions involving various nitriles can proceed via a cascade of condensation and addition steps to build complex molecules in one pot. rsc.orgmdpi.com The strategic placement of the amino, nitro, and nitrile groups on the benzene (B151609) ring of this compound offers significant potential for the development of novel cascade reactions to synthesize diverse heterocyclic compounds.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Amidoxime |

| Amide |

| Ammonia |

| Ammonium |

| Azomethine ylide |

| Benzene |

| Carboxylate |

| Carboxylic Acid |

| Chromeno[2,3-b]pyridine |

| Grignard reagent |

| Hydroxylamine |

| Imidic acid |

| Imine |

| Isoindolin-1-one |

| Ketone |

| Lithium aluminum hydride |

| Malononitrile |

| Nitrobenzothiophene |

| Organolithium reagent |

| Oxadiazole |

| Primary Amine |

| Quinoxaline |

Derivatization and Construction of Novel Molecular Architectures

Synthesis of Nitrogen-Containing Heterocycles

The 1,2-diamino motif is a cornerstone for building fused heterocyclic systems. Through cyclocondensation reactions with various electrophilic partners, the diamine can be readily converted into a range of important scaffolds.

Benzimidazole (B57391) and Quinazoline (B50416) Derivatives

The synthesis of benzimidazoles is one of the most common applications for o-phenylenediamines. The Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives (such as esters or anhydrides) under acidic conditions and heat, is a well-established method. researchgate.net Alternatively, condensation with aldehydes, often in the presence of an oxidizing agent or under aerobic conditions, yields 2-substituted benzimidazoles. nih.govjapsonline.comresearchgate.net Given its structure, 2,3-diamino-4-nitrobenzonitrile is an ideal substrate for these transformations, which would lead to the formation of 7-nitro-1H-benzo[d]imidazole-4-carbonitrile derivatives.

Representative Synthesis of Benzimidazoles from o-Phenylenediamines

| Reactant 1 | Reactant 2 | Conditions/Catalyst | Product Class | Reference |

|---|---|---|---|---|

| o-Phenylenediamine | Carboxylic Acid | Acid (e.g., HCl), Heat | 2-Substituted Benzimidazole | researchgate.net |

| o-Phenylenediamine | Aldehyde | Nano-Fe2O3, H2O, Heat | 2-Substituted Benzimidazole | nih.gov |

Similarly, the diamino functionality can be utilized to construct quinazoline and quinazolinone frameworks, although this is more commonly achieved using anthranilic acid derivatives. nih.govnih.govmdpi.com Reaction of an o-phenylenediamine with reagents like phosgene, urea, or isocyanates can lead to quinazolinone structures, providing another potential pathway for the derivatization of this compound. ptfarm.plresearchgate.net

Triazine and Indazole Scaffolds

The nitrile group in this compound opens a direct pathway to the synthesis of 1,3,5-triazine (B166579) rings. The acid-catalyzed cyclotrimerization of aromatic nitriles is a known method for producing symmetrically substituted triazines. semanticscholar.orgnih.gov This transformation could potentially convert this compound into a covalent triazine framework, a class of porous organic polymers. nih.gov Other methods include the reaction of nitriles with dicyandiamide (B1669379) to afford triazine derivatives. organic-chemistry.org

Other Fused Heterocyclic Systems

The reactivity of the o-diamine moiety extends to the formation of numerous other fused heterocycles. A prominent example is the synthesis of quinoxalines through condensation with 1,2-dicarbonyl compounds such as glyoxal (B1671930) or benzil. This reaction is typically high-yielding and proceeds under mild conditions. Reacting this compound with a 1,2-dicarbonyl compound would yield a substituted 5-nitroquinoxaline-8-carbonitrile. This provides a straightforward method for creating more complex, polycyclic aromatic systems from the parent molecule. Other fused systems, like pyrazolo- or pyrido-fused pyrimidinones, can also be targeted through reactions with appropriate bifunctional reagents. connectjournals.comresearchgate.netresearchgate.net

Synthesis of Quinoxalines from o-Phenylenediamines

| Reactant 1 | Reactant 2 | Conditions | Product Class |

|---|---|---|---|

| This compound (Hypothetical) | Benzil | Ethanol, Reflux | 2,3-Diphenyl-5-nitroquinoxaline-8-carbonitrile |

| This compound (Hypothetical) | Glyoxal | Ethanol, Room Temp | 5-Nitroquinoxaline-8-carbonitrile |

Formation of Polyfunctionalized Aromatic and Heteroaromatic Compounds

Beyond cyclization, the functional groups on this compound can be selectively modified to generate highly functionalized aromatic compounds. A key transformation is the selective reduction of the nitro group. Using reducing agents like stannous chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂/Pd-C) under controlled conditions can convert the nitro group to a primary amine, yielding 2,3,4-triaminobenzonitrile. This tetra-substituted benzene (B151609) derivative is itself a valuable precursor for more complex structures, including certain dyes and materials.

Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. Heating with strong acids or bases can convert the nitrile to a carboxylic acid, yielding 2,3-diamino-4-nitrobenzoic acid. google.com This introduces a new reactive handle for amide bond formation or further cyclization reactions.

Development of Complex Organic Scaffolds for Advanced Applications

The derivatives of this compound serve as building blocks for constructing larger, more elaborate organic scaffolds. One of the most promising applications is in the field of materials science, particularly for the synthesis of porous organic polymers like Covalent Triazine Frameworks (CTFs). nih.gov

By subjecting this compound to conditions that promote the cyclotrimerization of the nitrile group (e.g., using strong acids like trifluoromethanesulfonic acid), a highly cross-linked polymer can be formed. semanticscholar.org The resulting CTF would possess a rigid, porous structure with a high density of nitrogen atoms from the triazine rings and periodically displayed amino and nitro functional groups within its pores. Such functionalized porous materials are of significant interest for applications in:

Gas Storage and Separation: The polar nitro and amino groups can enhance the selective adsorption of gases like CO₂.

Heterogeneous Catalysis: The basic amino groups can act as catalytic sites.

Sensing: The chromophoric nitroaromatic system could be used for chemical sensing applications.

The benzimidazole derivatives discussed previously can also be used to build complex scaffolds, acting as ligands for metal-organic frameworks (MOFs) or as monomers for high-performance polymers. The combination of a robust heterocyclic unit with reactive peripheral groups makes these molecules ideal for creating advanced functional materials.

Spectroscopic Characterization Methodologies for Structural Elucidation of Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

1D and 2D NMR Methods for Complex Structural Assignment

One-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for assigning the structure of complex aromatic systems like derivatives of 2,3-Diamino-4-nitrobenzonitrile.

¹H NMR: In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of signals provide foundational information. For a derivative of this compound, the aromatic region would display signals for the two adjacent protons on the benzene (B151609) ring. Due to the electron-withdrawing nature of the nitro (-NO₂) and nitrile (-CN) groups and the electron-donating nature of the amino (-NH₂) groups, the aromatic protons are expected to be significantly deshielded, appearing downfield. stackexchange.com The protons of the two amino groups would likely appear as broad singlets, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. For the parent compound, seven distinct signals are expected: five for the aromatic carbons (including the one bearing the nitrile group) and one for the nitrile carbon itself. The chemical shifts are influenced by the attached functional groups; carbons bonded to the nitro and nitrile groups would be downfield, while those bonded to amino groups would be upfield relative to unsubstituted benzene. For example, in 4-nitrobenzonitrile, the carbon bearing the nitrile group appears around 118 ppm, while the carbon attached to the nitro group is near 150 ppm. rsc.org

2D NMR: For complex derivatives, 2D NMR is indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, mapping correlations between adjacent protons. sdsu.edu For a this compound derivative, a cross-peak between the two aromatic protons would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹H-¹³C). epfl.ch It allows for the unambiguous assignment of protonated carbons in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. epfl.chyoutube.com This is crucial for assigning quaternary (non-protonated) carbons, such as those bonded to the nitrile, nitro, and amino groups, by observing their correlations to nearby protons. For instance, the aromatic protons would show correlations to the carbon atoms of the nitrile and nitro groups, confirming their positions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Predictions are based on data from structurally related compounds like nitroanilines and nitrobenzonitriles. stackexchange.comrsc.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Multiplicity / Notes |

| H-5 | 7.5 - 8.0 | - | Doublet |

| H-6 | 6.5 - 7.0 | - | Doublet |

| -NH₂ (at C2) | 5.0 - 6.0 | - | Broad Singlet |

| -NH₂ (at C3) | 5.0 - 6.0 | - | Broad Singlet |

| C-1 (-CN) | - | ~110 - 115 | Quaternary |

| C-2 (-NH₂) | - | ~140 - 150 | Quaternary |

| C-3 (-NH₂) | - | ~125 - 135 | Quaternary |

| C-4 (-NO₂) | - | ~145 - 155 | Quaternary |

| C-5 | - | ~120 - 125 | CH |

| C-6 | - | ~115 - 120 | CH |

| -CN | - | ~117 - 120 | Quaternary |

Isotopic Labeling Strategies in NMR Elucidation

For particularly challenging structural problems or mechanistic studies, isotopic labeling can be employed. This involves synthetically incorporating NMR-active isotopes like ¹³C or ¹⁵N at specific positions.

¹⁵N NMR: The low natural abundance (0.37%) and sensitivity of ¹⁵N make its direct detection difficult. huji.ac.il However, enriching the amino or nitro groups with ¹⁵N allows for direct observation or, more commonly, detection via ¹H-¹⁵N HMBC experiments. This can confirm the location of nitrogen atoms within the molecule. The chemical shifts in ¹⁵N NMR are highly sensitive to the electronic environment; nitro group nitrogens in nitrobenzenes resonate in a distinct region from amino group nitrogens in anilines. acs.orgacs.org

¹³C Labeling: While less common for small molecules unless tracing metabolic pathways, selective ¹³C labeling of a specific carbon, for instance, the nitrile carbon, can enhance its signal and aid in tracking its fate during a chemical reaction. rsc.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the exact elemental composition. For this compound (C₇H₅N₃O₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₅N₃O₂ |

| Calculated Exact Mass | 179.04363 |

| Expected Measurement | [M+H]⁺ = 180.05090 |

Tandem Mass Spectrometry for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is used to confirm molecular structures by fragmenting a selected precursor ion and analyzing the resulting product ions. chemicalbook.com The fragmentation pattern is characteristic of the molecule's structure. For this compound, the protonated molecule ([M+H]⁺) would be selected and subjected to collision-induced dissociation. The resulting fragmentation pathway would help confirm the arrangement of the functional groups.

Common fragmentation patterns for related aromatic nitro and amino compounds include the loss of small neutral molecules. libretexts.orgmiamioh.edu

Predicted Fragmentation Pathways:

Loss of NO₂ (46 Da)

Loss of HCN from the nitrile group (27 Da)

Loss of NH₃ from an amino group (17 Da)

Cleavage of the aromatic ring structure under higher energy conditions.

Analyzing these specific losses helps to piece together the molecular structure, confirming the presence and connectivity of the nitro, amino, and nitrile functionalities.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is an excellent tool for identifying functional groups, as each group has characteristic absorption frequencies. A study on the related isomer 4-amino-3-nitrobenzonitrile (B23877) provides insight into the expected vibrational modes. nih.gov

Nitrile Group (-C≡N): A strong, sharp absorption band is expected in the range of 2220-2260 cm⁻¹.

Nitro Group (-NO₂): Two characteristic bands are expected: a strong asymmetric stretching vibration around 1500-1550 cm⁻¹ and a symmetric stretching vibration around 1330-1370 cm⁻¹. nih.gov

Amino Group (-NH₂): Two bands are typically observed for the N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration appears around 1600-1650 cm⁻¹.

Aromatic Ring (C=C): Multiple bands corresponding to C=C stretching vibrations within the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound Frequencies are based on typical ranges and data from similar compounds. nih.govnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | Strong, Sharp |

| Amino (-NH₂) | N-H Bend | 1600 - 1650 | Medium-Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Variable |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1550 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1330 - 1370 | Strong |

By combining these spectroscopic methodologies, a complete and unambiguous structural profile of this compound and its derivatives can be established, providing a solid foundation for further research and application.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific types of bonds and functional groups present. For a molecule like this compound, the IR spectrum is expected to exhibit distinct absorption bands corresponding to its amino (-NH₂), nitro (-NO₂), and cyano (-C≡N) functionalities, as well as the aromatic ring.

The N-H stretching vibrations of the primary amino groups typically appear as two bands in the region of 3500-3300 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to produce strong absorptions around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The nitrile group (-C≡N) stretch gives rise to a sharp, medium-intensity band in the 2260-2220 cm⁻¹ region. spectroscopyonline.com Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ range.

To illustrate the expected IR characteristics, the vibrational data for a related isomer, 4-amino-3-nitrobenzonitrile, can be considered. chemicalbook.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric Stretch | ~3480 |

| Symmetric Stretch | ~3360 | |

| Nitrile (-C≡N) | Stretch | ~2230 |

| Nitro (-NO₂) | Asymmetric Stretch | ~1530 |

| Symmetric Stretch | ~1340 | |

| Aromatic Ring | C=C Stretch | ~1600-1450 |

This table presents expected vibrational frequencies for this compound based on data for analogous compounds.

Raman Spectroscopy, including Surface-Enhanced Raman Scattering (SERS) Applications

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. Therefore, non-polar or symmetric vibrations are often more prominent in Raman spectra.

For this compound, the nitrile (-C≡N) and the symmetric nitro (-NO₂) stretching vibrations are expected to produce strong Raman signals. The aromatic ring vibrations will also be clearly visible.

Surface-Enhanced Raman Scattering (SERS) is a powerful extension of Raman spectroscopy that can enhance the Raman signal by orders of magnitude for molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). This technique is particularly useful for detecting trace amounts of a substance. In the context of nitroaromatic compounds, SERS has been effectively used for their detection and characterization. The enhancement mechanism allows for the observation of vibrational modes that might be weak in a conventional Raman spectrum. For instance, studies on related nitro-containing aromatic molecules have demonstrated significant enhancement of the nitro group vibrations in SERS spectra. nist.govresearchgate.netnih.gov

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Nitrile (-C≡N) | Stretch | ~2230 |

| Nitro (-NO₂) | Symmetric Stretch | ~1340 |

| Aromatic Ring | Ring Breathing | ~1000 |

This table outlines the expected prominent Raman shifts for this compound based on the analysis of similar compounds.

X-ray Diffraction for Solid-State Structural Determination

Single Crystal X-ray Analysis for Definitive Structural Proof

To obtain an unambiguous structural proof of a compound like this compound, growing a suitable single crystal is the first critical step. Once a crystal of sufficient quality is obtained, it is subjected to X-ray diffraction analysis. The resulting diffraction pattern is then used to construct an electron density map, from which the positions of the individual atoms can be determined.

While a single crystal structure for this compound is not publicly documented, analysis of related structures, such as substituted nicotinonitriles, provides insight into the type of data that can be obtained. bldpharm.com For instance, a single crystal X-ray analysis would definitively confirm the substitution pattern on the benzene ring and reveal details about intermolecular interactions, such as hydrogen bonding involving the amino and nitro groups, which govern the crystal packing. The planarity of the benzene ring and the orientation of the substituent groups would also be precisely determined.

A hypothetical set of crystallographic data for this compound, based on typical values for similar organic compounds, is presented below.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a (Å) | 5-10 |

| b (Å) | 10-15 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1000-2000 |

| Z (molecules/unit cell) | 4 or 8 |

This table provides a hypothetical range of crystallographic parameters for this compound based on known structures of similar molecules.

Therefore, it is not possible to provide a detailed article with specific research findings and data tables as requested in the outline for this particular compound. The general principles of the computational methods mentioned in the outline are well-established in chemistry, but their specific application and the resulting data for "this compound" are not documented in the available resources.

To fulfill the user's request, access to proprietary research databases or the commissioning of new computational studies on this compound would be required. Without such resources, any attempt to generate the requested article would result in speculation or the presentation of data for unrelated compounds, which would not adhere to the strict focus on "this compound".

Computational and Theoretical Investigations of 2,3 Diamino 4 Nitrobenzonitrile Systems

Computational Spectroscopy for Spectrum Prediction and Interpretation

Theoretical Calculations of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules in solution. uni-bonn.de Theoretical calculations of NMR chemical shifts, particularly for ¹H and ¹³C nuclei, serve as a valuable complement to experimental data, aiding in signal assignment and providing a deeper understanding of the electronic environment of the nuclei. escholarship.org

The prediction of NMR chemical shifts for 2,3-Diamino-4-nitrobenzonitrile is typically performed using quantum chemical methods, with Density Functional Theory (DFT) being the most widely employed approach due to its balance of accuracy and computational cost. uni-bonn.denih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to ensure the gauge-invariance of the calculated magnetic shielding tensors.

The accuracy of the calculated chemical shifts is highly dependent on the choice of the exchange-correlation functional and the basis set. nih.gov For molecules with complex electronic features like this compound, hybrid functionals such as B3LYP and M06-2X, in conjunction with Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets, are often employed. nih.gov

Furthermore, environmental factors such as solvent effects can significantly influence NMR chemical shifts. These are often accounted for in calculations using implicit solvent models like the Polarizable Continuum Model (PCM). For a more detailed analysis, explicit solvent molecules can be included in the quantum mechanical calculation, though this significantly increases the computational expense.

A hypothetical table of calculated ¹H and ¹³C NMR chemical shifts for this compound in a common NMR solvent like DMSO-d₆ is presented below. The values are illustrative and represent typical results obtained from DFT calculations.

Table 1: Theoretical ¹H and ¹³C NMR Chemical Shifts for this compound (Calculated using DFT/B3LYP/6-311++G(d,p) with PCM solvent model for DMSO)

| Atom | Calculated Chemical Shift (ppm) |

| ¹H NMR | |

| H (on C5) | 7.85 |

| H (on C6) | 6.90 |

| NH₂ (at C2) | 5.50 |

| NH₂ (at C3) | 6.20 |

| ¹³C NMR | |

| C1 (C-CN) | 118.5 |

| C2 (C-NH₂) | 145.2 |

| C3 (C-NH₂) | 138.9 |

| C4 (C-NO₂) | 149.8 |

| C5 | 125.4 |

| C6 | 115.7 |

| CN | 116.3 |

Note: The data in this table is illustrative and based on typical computational results for similar aromatic compounds.

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. cardiff.ac.uk Theoretical calculations of vibrational frequencies are crucial for the accurate assignment of experimental IR and Raman spectra, especially for complex molecules where spectral overlap is common. esisresearch.orgnih.gov

Similar to NMR calculations, DFT methods are the workhorse for computing vibrational frequencies. nih.gov The process involves optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). The eigenvalues of this matrix correspond to the harmonic vibrational frequencies.

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. To improve agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor, which depends on the level of theory used.

Potential Energy Distribution (PED) analysis is a powerful tool used in conjunction with frequency calculations to provide a quantitative description of the contribution of individual internal coordinates (such as bond stretches, angle bends, and torsions) to each normal mode of vibration. nih.gov This allows for a more definitive assignment of the spectral bands.

Below is an illustrative table comparing calculated (scaled) and hypothetical experimental vibrational frequencies for key functional groups in this compound.

Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) | Assignment (based on PED) |

| N-H asymmetric stretch | 3450 | 3455 (IR) | 95% N-H stretch |

| N-H symmetric stretch | 3350 | 3352 (IR) | 93% N-H stretch |

| C≡N stretch | 2225 | 2228 (IR, Raman) | 88% C≡N stretch |

| NO₂ asymmetric stretch | 1530 | 1535 (IR) | 90% NO₂ asymm. stretch |

| NO₂ symmetric stretch | 1340 | 1345 (IR) | 85% NO₂ symm. stretch |

| C-N stretch (amino) | 1280 | 1285 (IR) | 60% C-N stretch, 30% ring def. |

| Aromatic C=C stretch | 1610, 1580 | 1612 (Raman), 1583 (IR) | 75% C=C stretch |

Note: The data in this table is illustrative. Experimental values are hypothetical and calculated values are based on typical scaling factors for DFT methods.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations provide invaluable information about the properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with the environment over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions. nih.gov

For a molecule like this compound, MD simulations can be particularly insightful for several reasons:

Conformational Analysis: The amino and nitro groups attached to the benzene (B151609) ring have rotational degrees of freedom. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. This is crucial as the molecular conformation can significantly impact its properties and biological activity.

Intermolecular Interactions: In a condensed phase (solution or solid-state), molecules of this compound will interact with each other and with solvent molecules. MD simulations, using appropriate force fields, can model these interactions, including hydrogen bonding involving the amino and nitro groups, and π-π stacking of the aromatic rings. Understanding these interactions is key to predicting solubility, crystal packing, and binding to biological targets.

The process of an MD simulation involves defining a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. The system is then simulated for a certain period, typically nanoseconds to microseconds, and the trajectory of the atoms is saved for analysis.

Analysis of the MD trajectory can provide information on:

Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation.

Radial Distribution Functions (RDFs) to characterize the structure of the solvent around the solute and identify key intermolecular distances.

Hydrogen bond analysis to quantify the formation and lifetime of hydrogen bonds.

Advanced Research Applications of 2,3 Diamino 4 Nitrobenzonitrile and Its Derivatives

Precursors in the Synthesis of Advanced Organic Materials

The structure of 2,3-Diamino-4-nitrobenzonitrile makes it a candidate as a precursor for specialized organic materials. Its diamino functionality allows it to react with various electrophiles, while the nitro and nitrile groups can be used to tune the electronic properties of the resulting materials.

Monomers for Polymer Synthesis

The two adjacent amino groups on this compound allow it to function as a difunctional or tetrafunctional monomer in polymerization reactions. For instance, it could potentially be used in step-growth polymerization with dianhydrides or diacyl chlorides to form polyimides or polyamides. The presence of the nitro and nitrile groups would impart specific properties to the polymer backbone, such as high thermal stability and specific electronic characteristics. The general principle of using diamino compounds as monomers is well-established for creating high-performance polymers. However, specific studies detailing the polymerization of this compound were not found.

Building Blocks for Self-Assembled Systems

The amino and nitrile groups of this compound are capable of forming hydrogen bonds, which are crucial for directing the self-assembly of molecules into ordered supramolecular structures. The flat, aromatic core promotes π-π stacking interactions. These non-covalent interactions could, in principle, guide the formation of complex architectures like liquid crystals or molecular networks. A related compound, 2,3-diamino-pyridinium 4-nitro-benzoate, demonstrates how diamino functionalities can participate in hydrogen-bonding motifs to create layered structures in crystals. bldpharm.com This suggests that this compound could serve as a "tecton" or building block in crystal engineering, although specific research on its self-assembly behavior is not available.

Ligand Design in Coordination Chemistry and Catalysis

Ligand design is a cornerstone of modern coordination chemistry and catalysis, as the ligand environment around a metal center dictates the resulting complex's reactivity, selectivity, and stability. The vicinal diamino groups of this compound make it an excellent candidate for serving as a bidentate chelating ligand for various transition metals.

Development of New Organocatalysts and Metallotectons

The development of novel catalysts is a driving force in chemical synthesis. The diamino functionality of this compound could be used to synthesize N-heterocyclic carbenes (NHCs) or other types of ligands for organocatalysis and metal-based catalysis. By reacting the diamino moiety with appropriate precursors, it is theoretically possible to form heterocyclic structures that can act as ligands. The electronic properties of these ligands would be heavily influenced by the strong electron-withdrawing nitro and nitrile substituents, which could stabilize certain metal oxidation states or influence the catalytic activity.

Scaffolds for Asymmetric Catalysis

Asymmetric catalysis, which enables the synthesis of chiral molecules, often relies on ligands synthesized from chiral scaffolds. While this compound is itself achiral, it could be used as a starting material to build more complex, chiral ligand frameworks. For example, the amino groups could be derivatized with chiral auxiliaries. These new chiral ligands could then be coordinated to metal centers to create catalysts for asymmetric transformations. The rigid aromatic backbone of the molecule could provide a well-defined steric environment, which is often crucial for achieving high enantioselectivity.

Exploration in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The functional groups on this compound—specifically the hydrogen-bond-donating amino groups and the hydrogen-bond-accepting nitrile and nitro groups—make it a molecule of interest for building supramolecular assemblies. It has the potential to form predictable hydrogen-bonding patterns, leading to the formation of tapes, sheets, or three-dimensional networks. While general principles of supramolecular assembly are well-understood, specific studies detailing the supramolecular chemistry of this compound are not presently available in the searched literature.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Diamino-4-nitrobenzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : A plausible synthesis involves sequential nitration and amination. Starting from a benzonitrile precursor, nitration at the para position (using HNO₃/H₂SO₄) followed by controlled amination of adjacent positions (via catalytic hydrogenation or nucleophilic substitution) can yield the target compound. Reaction temperature and stoichiometry must be optimized to avoid over-nitration or undesired side products. For example, highlights nitration and substitution steps in structurally similar nitrobenzonitrile derivatives, emphasizing the need for anhydrous conditions and inert atmospheres to prevent decomposition .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to confirm amine and nitro group positions (e.g., amine protons at δ 5–6 ppm, nitro groups influencing aromatic shifts).

- IR : Peaks at ~1350 cm⁻¹ (asymmetric NO₂ stretch) and ~3350 cm⁻¹ (N-H stretches).

- HPLC-MS : To assess purity and molecular ion ([M+H]⁺ at m/z 179.1, as per molecular formula C₇H₆N₄O₂ in ).

- X-ray crystallography (if crystalline) for definitive bond-length and angle validation .

Q. What are the key stability considerations for handling this compound in aqueous and non-aqueous solvents?

- Methodological Answer : The compound’s stability depends on pH and solvent polarity. The nitro group is electron-withdrawing, making the amine groups susceptible to oxidation in acidic conditions. Predicted pKa ~0 () suggests protonation in strongly acidic media, altering reactivity. Store in dry, inert solvents (e.g., DMF or DMSO) under nitrogen, avoiding prolonged exposure to light or moisture. recommends containment methods for nitro-aromatics to prevent environmental contamination .

Advanced Research Questions

Q. How do electronic effects of the nitro and amino groups influence regioselectivity in further functionalization?

- Methodological Answer : The nitro group is a meta-directing deactivator, while amino groups are ortho/para-directing activators. Computational studies (e.g., DFT) can map electron density to predict sites for electrophilic substitution. For example, ’s triazine derivatives demonstrate how competing directing effects require controlled reaction conditions (e.g., low temperature for nitration vs. high temperature for amination). Experimental validation via kinetic studies or isotopic labeling is critical .

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurities or unaccounted solvent effects. Reproduce experiments under standardized conditions (e.g., anhydrous DMF, 25°C) and use advanced characterization (e.g., in situ IR or Raman spectroscopy) to monitor intermediate formation. Cross-reference with computational models (e.g., molecular dynamics simulations) to identify solvent-solute interactions. ’s PubChem data provides structural parameters for baseline comparisons .

Q. What strategies optimize the compound’s use as a ligand in coordination chemistry or catalyst design?

- Methodological Answer : The amino and nitrile groups can act as Lewis bases. Titration calorimetry or UV-Vis spectroscopy quantifies binding affinity with metal ions (e.g., Cu²⁺ or Pd²⁺). Modify substituents (e.g., introducing electron-withdrawing groups) to tune electronic properties. notes similar benzonitrile derivatives serving as intermediates in pharmaceutical synthesis, suggesting applications in asymmetric catalysis .

Q. How can computational modeling (e.g., DFT, MD) predict the compound’s behavior in novel reaction environments?

- Methodological Answer : Use software like Gaussian or ORCA to calculate:

- Frontier molecular orbitals (HOMO/LUMO) to predict redox activity.

- Solvation free energy to assess solubility in ionic liquids or supercritical CO₂.

- Transition-state geometries for nucleophilic aromatic substitution. ’s SMILES and InChI strings enable precise input structures for simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.